5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by the presence of a difluoromethyl group, a mercapto group, a methoxypropyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a formamide derivative under acidic conditions.
Introduction of the difluoromethyl group: This step involves the use of a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
Addition of the mercapto group: The mercapto group can be introduced through a nucleophilic substitution reaction using a thiol reagent, such as thiourea, under basic conditions.
Attachment of the methoxypropyl group: This can be accomplished through an alkylation reaction using 3-methoxypropyl bromide in the presence of a base like sodium hydride.
Incorporation of the pyrazolyl group: The final step involves the formation of the pyrazolyl group through a cyclization reaction using a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The pyrido[2,3-d]pyrimidin-4(1H)-one core can be reduced to form a dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may serve as a probe for studying biological processes involving pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazolyl group may play key roles in binding to these targets, while the mercapto group may participate in redox reactions. The overall effect of the compound depends on the specific biological pathway it modulates.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(chlorodifluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The presence of the difluoromethyl group in 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one imparts unique electronic and steric properties compared to its analogs. This can result in different reactivity and binding affinities, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2S/c1-22-6-4-10(21-22)11-8-9(13(17)18)12-14(19-11)23(5-3-7-25-2)16(26)20-15(12)24/h4,6,8,13H,3,5,7H2,1-2H3,(H,20,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSEYSSJXZUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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